ethyl 4,6-difluoro-1H-indole-2-carboxylate molecular weight
ethyl 4,6-difluoro-1H-indole-2-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 4,6-difluoro-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of ethyl 4,6-difluoro-1H-indole-2-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The strategic placement of fluorine atoms on the indole scaffold imparts unique physicochemical properties that are highly valuable in the design of modern therapeutics. This document details the molecule's fundamental properties, including its precise molecular weight, outlines robust protocols for its synthesis and characterization, and explores its applications as a key building block in drug discovery. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights.
Physicochemical Properties and Structural Attributes
Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a derivative of the indole-2-carboxylate scaffold, which is a privileged structure in medicinal chemistry. The introduction of two fluorine atoms onto the benzene ring portion of the indole system dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.
The molecular formula for this compound is C₁₁H₉F₂NO₂.[1][2] Based on this, the calculated molecular weight is a critical parameter for all analytical and synthetic considerations.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 225.19 g/mol | [1] |
| Molecular Formula | C₁₁H₉F₂NO₂ | [1][2] |
| CAS Number | 870536-93-9 | [1][2] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | Commercially available up to ≥98% | [1] |
The fluorine atoms at the 4- and 6-positions serve as powerful modulators of biological activity. They can enhance binding affinity to target proteins through favorable electrostatic interactions and often improve pharmacokinetic properties, such as bioavailability and resistance to metabolic degradation by cytochrome P450 enzymes.[3]
Synthesis and Mechanistic Considerations
The synthesis of ethyl 4,6-difluoro-1H-indole-2-carboxylate can be approached through several established routes for indole formation. A common and reliable method involves the Fischer indole synthesis, followed by esterification, or direct esterification if the corresponding carboxylic acid is available. The latter is often preferred for its simplicity and high yield.
Experimental Protocol: Esterification of 4,6-difluoro-1H-indole-2-carboxylic acid
This protocol describes a standard laboratory procedure for the synthesis of the title compound from its carboxylic acid precursor. The causality behind this choice is its efficiency and the commercial availability of the starting acid.[4] The use of thionyl chloride or a similar activating agent followed by quenching with ethanol is a classic, high-yielding esterification method.[5]
Step-by-Step Methodology:
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Activation of Carboxylic Acid: To a solution of 4,6-difluoro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The intermediate acyl chloride is formed during this step.
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Ester Formation: Cool the reaction mixture back to 0 °C. Slowly add anhydrous ethanol (5.0 eq). The ethanol acts as a nucleophile, attacking the activated acyl chloride to form the ethyl ester.
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Work-up and Isolation: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure ethyl 4,6-difluoro-1H-indole-2-carboxylate.
Synthetic Workflow Diagram
The logical flow of the synthesis is depicted below, illustrating the transformation from the acid precursor to the final ester product.
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Discovery and Chemical Biology
The indole nucleus is a cornerstone of many natural products and pharmaceuticals.[6][7] The title compound, ethyl 4,6-difluoro-1H-indole-2-carboxylate, is not merely an inert chemical but a highly valuable scaffold for constructing more complex molecules with therapeutic potential.
Key Application Areas:
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Antitubercular Agents: The 4,6-difluoroindole scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis. For instance, derivatives such as NITD-349, an analogue of indole-2-carboxamides, have been identified as preclinical candidates for treating multidrug-resistant tuberculosis (MDR-TB).[8] The ethyl ester provides a convenient chemical handle for conversion into amides and other functional groups to explore structure-activity relationships.
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Anticancer Therapeutics: Indole derivatives are widely investigated as anticancer agents due to their ability to interact with various biological targets, including kinases, tubulin, and DNA.[6] Fluorination can enhance the potency and selectivity of these agents. This compound serves as a starting point for synthesizing libraries of novel indole-2-carboxamides and other derivatives for screening against cancer cell lines.
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Anti-inflammatory Agents: The indole structure is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[7] The 4,6-difluoro substitution pattern can be exploited to develop new selective enzyme inhibitors, for example, targeting cyclooxygenase (COX) or other inflammatory pathway proteins.
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Antiparasitic Drug Discovery: Recent studies have explored indole-2-carboxamides as potent agents against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[9] The ethyl ester can be readily converted to a diverse range of amides to optimize activity and pharmacokinetic properties in this therapeutic area.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.
Standard Analytical Workflow:
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Mass Spectrometry (MS): Provides the molecular weight of the compound. For ethyl 4,6-difluoro-1H-indole-2-carboxylate, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 225.0601 (for the [M+H]⁺ ion, C₁₁H₁₀F₂NO₂⁺).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Confirms the proton environment. Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, and the N-H proton.
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¹³C NMR: Shows the number of unique carbon atoms, confirming the core structure.
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¹⁹F NMR: Crucial for fluorinated compounds, this technique will show signals corresponding to the two fluorine atoms, confirming their presence and chemical environment.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single sharp peak under various solvent conditions indicates high purity.
Analytical Workflow Diagram
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